molecular formula C20H16N2O2 B13727466 5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde

5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde

Cat. No.: B13727466
M. Wt: 316.4 g/mol
InChI Key: ROKIJWKCHFIFJS-UHFFFAOYSA-N
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Description

5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is a bifunctional aromatic aldehyde featuring a central 2,5-dimethyl-substituted 1,4-phenylene core flanked by two picolinaldehyde (pyridine-2-carboxaldehyde) groups. The compound’s structure enables versatile coordination chemistry, making it a promising ligand for metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and catalytic systems. Its molecular formula is inferred as C₂₀H₁₈N₂O₂ (molecular weight: 318.37 g/mol), with the methyl groups enhancing steric and electronic properties compared to non-methylated analogs .

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3

InChI Key

ROKIJWKCHFIFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.

Chemical Reactions Analysis

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include 5,5'-(1,4-phenylene)dipicolinaldehyde (non-methylated) and 5,5',5''-(benzene-1,3,5-triyl)tripicolinaldehyde (BTPA). A comparative analysis is summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications
5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde Not available C₂₀H₁₈N₂O₂* 318.37 Two picolinaldehyde groups, 2,5-dimethylphenylene Ligand design, COF/MOF synthesis (inferred)
5,5'-(1,4-Phenylene)dipicolinaldehyde 1399191-70-8 C₁₈H₁₂N₂O₂ 288.30 Two picolinaldehyde groups, unsubstituted phenylene Precursor for coordination polymers
5,5',5''-(Benzene-1,3,5-triyl)tripicolinaldehyde (BTPA) 1482413-54-6 C₂₄H₁₅N₃O₃ 393.39 Three picolinaldehyde groups COF ligands, Pd recovery, CO₂ adsorption, photocatalysis

*Formula calculated based on structural inference.

Structural and Functional Differences

  • Coordination Sites : BTPA’s three aldehyde groups enable 3D network formation in COFs, whereas the target compound’s two aldehyde groups favor linear or 2D architectures .
  • Electronic Properties : Methyl groups on the phenylene core may donate electron density, modulating the reactivity of the aldehyde groups in Schiff base reactions or metal chelation .

Research Findings

  • BTPA Applications : Demonstrated efficacy in CO₂ adsorption (surface area >500 m²/g) and palladium recovery due to high porosity and multiple binding sites .
  • Non-Methylated Analog: Used as a precursor for luminescent MOFs, with unsubstituted phenylene allowing tighter π-π stacking .

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